DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE
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Overview
Description
DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing nitrogen. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives followed by esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process may also involve purification steps such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- Piperidinones
- Spiropiperidines
- Condensed piperidines
Uniqueness
DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE is unique due to its specific structure, which combines a piperidine moiety with an isophthalate ester. This unique structure may confer distinct biological activity and chemical reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
dimethyl 5-[[2-(4-benzylpiperidin-1-yl)acetyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-30-23(28)19-13-20(24(29)31-2)15-21(14-19)25-22(27)16-26-10-8-18(9-11-26)12-17-6-4-3-5-7-17/h3-7,13-15,18H,8-12,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORGDPUFWBCYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)CC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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